3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine
Overview
Description
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine is a chemical compound with the molecular formula C14H20F3N3 and a molecular weight of 287.32 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a propan-1-amine chain. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine typically involves the reaction of 3-(trifluoromethyl)phenylpiperazine with propan-1-amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency while minimizing waste and environmental impact . Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylpiperazine
- 4-(Trifluoromethyl)phenylpropan-1-amine
- 3-(Trifluoromethyl)pyrazole
Uniqueness
Compared to similar compounds, 3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c15-14(16,17)12-3-1-4-13(11-12)20-9-7-19(8-10-20)6-2-5-18/h1,3-4,11H,2,5-10,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWAVASEYCLVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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